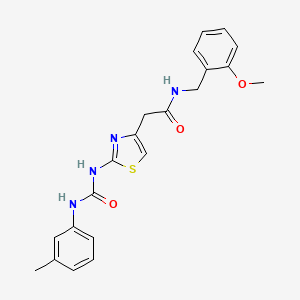

N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-14-6-5-8-16(10-14)23-20(27)25-21-24-17(13-29-21)11-19(26)22-12-15-7-3-4-9-18(15)28-2/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYXXKSYUBVCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a methoxybenzyl group, and a ureido substituent, contributing to its unique biological properties. Its molecular formula is , with a molecular weight of approximately 358.46 g/mol. The presence of these functional groups is believed to enhance its solubility and biological activity compared to other thiazole derivatives that lack such substituents.

Biological Activity

N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : Thiazole derivatives have been reported to possess various anticancer properties. For instance, studies indicate that compounds with similar thiazole scaffolds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for developing new anticancer therapies.

- Antimicrobial Properties : The compound's structural analogs have shown promising antimicrobial activities against various pathogens. For example, related thiazole derivatives have demonstrated effectiveness against Gram-positive bacteria, including antibiotic-resistant strains .

Structure-Activity Relationships (SAR)

The unique combination of the methoxy and ureido functionalities on the thiazole scaffold may enhance the compound's selectivity and potency against specific biological targets. A comparative analysis of similar compounds reveals the following:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide | Similar thiazole structure | Antiproliferative activity against cancer cells |

| 2-Amino-thiazole derivatives | Contains thiazole ring | Antimicrobial and antitumor properties |

| Benzothiazoles | Fused benzene-thiazole structure | Diverse biological activities including anti-inflammatory effects |

This table illustrates that while many thiazole derivatives exhibit beneficial biological activities, the specific substitutions present in N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide may lead to enhanced efficacy against certain targets.

Case Studies and Research Findings

- In Vitro Studies : Research has shown that compounds structurally related to N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide exhibit potent cytotoxic effects in various cancer cell lines. For instance, SMART compounds targeting tubulin polymerization have demonstrated significant in vitro potency, indicating potential therapeutic applications for this class of compounds .

- In Vivo Efficacy : In vivo studies using animal models have revealed that certain thiazole derivatives can effectively reduce tumor growth without causing significant neurotoxicity. This finding supports further exploration of N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide as a candidate for anticancer therapy .

- Pharmacokinetics : The pharmacokinetic profiles of related aminothiazoles have been evaluated, showing favorable solubility and absorption characteristics. These profiles are critical for assessing the viability of N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide as a therapeutic agent .

Scientific Research Applications

N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound with a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. It has a methoxybenzyl group and a ureido substituent, contributing to its potential biological activities. The molecular formula for this compound is C18H22N4O2S, and its molecular weight is approximately 358.46 g/mol.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide and similar thiazole derivatives, have potential applications in diverse scientific fields:

- Medicinal Chemistry Thiazole compounds exhibit various pharmacological properties. They can be explored for:

- Antimicrobial activity

- Anticancer potential

- Anti-inflammatory effects

- Materials Science The structure of N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide suggests properties of interest in materials science research. The molecule may have:

- Liquid crystallinity

- Non-linear optical properties

- Self-assembling capabilities

These properties could be relevant for research into areas such as: - Organic electronics

- Sensors

- Drug delivery systems

- Binding Interaction Studies Interaction studies involving N-(2-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide could focus on:

- Protein-ligand interactions

- Enzyme inhibition

- Receptor binding

Properties

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s closest analogs differ in substituent positions or functional groups (Table 1). For example:

Table 1: Key Structural and Physicochemical Comparisons

Antimicrobial Activity

- 107b (N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide) : Exhibits broad-spectrum antibacterial activity (MIC: 6.25–12.5 µg/mL against S. aureus, E. coli) and antifungal activity (MIC: 12.5–25 µg/mL) .

- 107k (N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide): Shows selective sensitivity against Klebsiella pneumoniae (MIC: 6.25 µg/mL) but reduced efficacy against Pseudomonas aeruginosa .

- Target Compound : While direct data is unavailable, the m-tolyl ureido group may enhance binding to bacterial urease or fungal cytochrome P450 enzymes, similar to thioxothiazolidinyl-acetamides () .

Table 2: Antimicrobial Activity of Selected Analogs

Enzyme Inhibition

Thiazole derivatives often target urease or cyclooxygenase (COX). For example, thioxothiazolidinyl-acetamides () show potent urease inhibition (IC50: 0.8–3.2 µM), attributed to the thioxo group’s metal-chelating ability . The target compound’s ureido group may similarly coordinate to nickel in urease, though inhibitory potency requires experimental validation.

Q & A

Q. Methodology :

Model Selection : Use xenograft mice with EGFR-mutant NSCLC (e.g., PC-9 cells).

Dosing : Administer orally (10–50 mg/kg, q.d.) with pharmacokinetic monitoring (Cmax, t₁/₂).

Endpoint Analysis : Measure tumor volume reduction via caliper and validate EGFR inhibition in excised tumors via Western blot (p-EGFR Y1068) .

Toxicity : Monitor liver enzymes (ALT/AST) and body weight weekly.

Advanced: Strategies to improve pharmacokinetic properties?

Q. Approaches :

- Solubility : Introduce PEGylated prodrugs or co-crystallize with cyclodextrins.

- Metabolic Stability : Replace labile methoxy groups with bioisosteres (e.g., trifluoromethoxy) .

- Permeability : Use PAMPA assays to optimize logP values (target 2–3) and reduce P-gp efflux .

Advanced: Does this compound exhibit off-target kinase inhibition?

Analysis :

Screen against a kinase panel (e.g., Eurofins KinaseProfiler™):

- Likely Off-Targets : HER2, c-Src due to structural homology with EGFR.

- Mitigation : Introduce bulkier substituents (e.g., 3,5-dichlorophenyl) to enhance selectivity .

Advanced: Develop an analytical method for quantifying this compound in biological matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.